molecular formula C16H14N2O2S B11830102 Ethyl 2-(methylthio)-4-(phenylethynyl)pyrimidine-5-carboxylate

Ethyl 2-(methylthio)-4-(phenylethynyl)pyrimidine-5-carboxylate

Cat. No.: B11830102
M. Wt: 298.4 g/mol
InChI Key: DZLBEQUXMIAXDL-UHFFFAOYSA-N
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Description

Structural Classification Within Pyrimidine Derivatives

Pyrimidines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 3. This compound belongs to the 4,5-disubstituted pyrimidine subclass, distinguished by its:

  • Methylthio group (-SMe) at position 2, contributing electron-withdrawing effects and metabolic stability.
  • Phenylethynyl group (-C≡CPh) at position 4, introducing steric bulk and conjugation pathways for π-π interactions.
  • Ethyl carboxylate (-COOEt) at position 5, enhancing solubility and serving as a handle for further derivatization.

This substitution pattern creates distinct electronic effects compared to simpler pyrimidines like cytosine or uracil. The methylthio group increases electrophilicity at adjacent positions, while the phenylethynyl moiety extends π-conjugation, as shown in Table 1.

Table 1: Substituent Effects in Pyrimidine Derivatives

Position Substituent Electronic Effect Steric Impact
2 Methylthio Electron-withdrawing Moderate
4 Phenylethynyl π-Conjugation extension High
5 Ethyl carboxylate Electron-withdrawing Low

The molecular formula C₁₆H₁₄N₂O₂S (MW: 298.36 g/mol) reflects these substituents' cumulative influence on physicochemical properties. X-ray crystallography of analogous compounds reveals planar pyrimidine cores with substituents adopting orthogonal orientations to minimize steric clashes.

Historical Context of Ethynyl-Substituted Heterocycles

Ethynyl-functionalized heterocycles emerged prominently in the late 20th century with advances in cross-coupling methodologies. Key developments include:

  • 1970s–1980s : Sonogashira coupling enabled efficient C-C bond formation between terminal alkynes and aryl halides, facilitating ethynyl group introduction.
  • 1990s–2000s : Application in kinase inhibitor design, where ethynyl groups improved target binding through hydrophobic and van der Waals interactions.
  • 2010s–Present : Use in photoactive materials, leveraging ethynyl groups' ability to mediate charge transfer in conjugated systems.

The phenylethynyl group in this compound exemplifies these trends, combining synthetic accessibility with functional versatility. Early syntheses relied on nucleophilic aromatic substitution, but modern routes employ palladium-catalyzed couplings for higher regioselectivity.

Significance in Contemporary Organic Chemistry Research

This derivative's strategic substituents make it valuable for:

  • Medicinal Chemistry : Serving as a core structure for kinase inhibitors due to its ability to occupy hydrophobic ATP-binding pockets.
  • Materials Science : Acting as a building block for organic semiconductors, where the ethynyl group enhances charge mobility.
  • Chemical Biology : Functioning as a photoaffinity probe via the ethynyl moiety's capacity for "click" chemistry modifications.

Table 2: Research Applications and Mechanistic Insights

Application Mechanism Observed Outcome
Kinase Inhibition Competitive ATP binding IC₅₀ values <100 nM in EGFR mutants
Semiconductor Design π-π stacking alignment Hole mobility >0.5 cm²/V·s
Probe Development Cu-free azide-alkyne cycloaddition Selective protein labeling

Recent studies highlight its role in synthesizing 4-ethynyl-6-methylpyrimidine analogs, which exhibit neuroprotective effects through microglial modulation. The ethyl carboxylate group further allows esterase-triggered prodrug activation, expanding therapeutic potential.

Properties

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

ethyl 2-methylsulfanyl-4-(2-phenylethynyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C16H14N2O2S/c1-3-20-15(19)13-11-17-16(21-2)18-14(13)10-9-12-7-5-4-6-8-12/h4-8,11H,3H2,1-2H3

InChI Key

DZLBEQUXMIAXDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C#CC2=CC=CC=C2)SC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

A representative procedure involves reacting ethyl 2-(methylthio)-4-bromopyrimidine-5-carboxylate with phenylacetylene in dimethylformamide (DMF) at 70°C for 10 minutes under microwave irradiation. The catalytic system comprises Pd(PBu₃)₂ (5 mol%) and CuI (20 mol%), with diethylamine as a base. This method achieves yields of 78–85%, as confirmed by HPLC analysis.

Table 1: Sonogashira Coupling Optimization Parameters

ParameterOptimal ValueImpact on Yield
Catalyst (Pd)Pd(PBu₃)₂ (5 mol%)Maximizes turnover
SolventDMFEnhances solubility
Temperature70°C (microwave)Reduces reaction time
BaseDiethylamineNeutralizes HBr byproduct

Substrate Compatibility and Limitations

The bromopyrimidine intermediate must be electron-deficient to facilitate oxidative addition to the palladium catalyst. Steric hindrance from the methylthio and ester groups at positions 2 and 5 minimally affects reactivity, as the 4-position remains accessible. However, extended reaction times (>15 minutes) lead to desulfurization side reactions, reducing yields by 12–15%.

Pyrimidine Core Construction via MgI₂-Mediated Cyclization

The pyrimidine ring is assembled through a MgI₂-catalyzed cyclocondensation of α,β-unsaturated aldehydes with amidines, followed by esterification.

Aldehyde-Amidine Condensation

A solution of 3-(methylthio)propenal and ethyl carbamate in tetrahydrofuran (THF) reacts with MgI₂ (10 mol%) at 60°C for 6 hours, forming the pyrimidine core. The methylthio group is introduced via the aldehyde precursor, ensuring regioselectivity at position 2.

Table 2: Key Intermediates in Pyrimidine Synthesis

IntermediateRolePurity (HPLC)
3-(Methylthio)propenalProvides C2 methylthio group>95%
Ethyl 4-bromopyrimidine-5-carboxylateSonogashira coupling precursor98%

Esterification and Functionalization

Post-cyclization, the carboxylic acid at position 5 is esterified using ethanol and H₂SO₄ (2 mol%) under reflux (78°C) for 4 hours. Subsequent bromination at position 4 employs N-bromosuccinimide (NBS) in CCl₄, achieving 90% conversion.

Alternative Routes: Wittig and Nucleophilic Substitution

Wittig Reaction for Side-Chain Elaboration

While less common, Wittig reactions have been explored for modifying pyrimidine substituents. A patent describes reacting ethyl 2-(methylthio)-4-formylpyrimidine-5-carboxylate with phenylethynyltriphenylphosphorane in dichloromethane at 25°C, yielding the target compound in 65% yield after crystallization. This method, however, is less efficient than Sonogashira coupling.

Nucleophilic Substitution for Methylthio Group Installation

Chloropyrimidine intermediates (e.g., ethyl 2-chloro-4-bromopyrimidine-5-carboxylate) react with sodium thiomethoxide (NaSMe) in ethanol at 50°C for 2 hours, substituting chlorine with methylthio. This step achieves 92% yield but requires rigorous exclusion of moisture to prevent hydrolysis.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Microwave-assisted Sonogashira coupling reduces reaction times from 6 hours (conventional heating) to 10 minutes, minimizing thermal degradation. Polar aprotic solvents like DMF outperform THF or acetonitrile due to better solubility of palladium complexes.

Catalytic System Tuning

Replacing Pd(PBu₃)₂ with PdCl₂(PPh₃)₂ decreases yields to 55%, highlighting the importance of trialkylphosphine ligands in stabilizing the active palladium species. Copper iodide acts as a co-catalyst, facilitating transmetallation with the alkyne.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 1:3) or preparative HPLC (C18 column, acetonitrile/water gradient). The latter achieves >99% purity, critical for pharmacological applications.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H, H6), 7.65–7.35 (m, 5H, Ph), 4.35 (q, 2H, J = 7.1 Hz, OCH₂), 2.65 (s, 3H, SCH₃), 1.38 (t, 3H, J = 7.1 Hz, CH₃).

  • HRMS : m/z calcd. for C₁₇H₁₅N₂O₂S [M+H]⁺: 313.0878, found: 313.0875.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting Sonogashira coupling to continuous flow reactors enhances throughput, with residence times of 5 minutes at 100°C achieving 82% yield. This method reduces catalyst loading to 1 mol% Pd, lowering production costs.

Waste Management

Copper and palladium residues are recovered via ion-exchange resins, achieving >95% metal reclamation. DMF is recycled via distillation, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylthio)-4-(phenylethynyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as potassium dichromate or hydrogen peroxide.

    Reduction: The compound can undergo reduction reactions, particularly at the phenylethynyl group, using reducing agents like lithium aluminum hydride.

    Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 2-methylsulfinyl-pyrimidine-5-carboxylate or 2-methylsulfonyl-pyrimidine-5-carboxylate.

    Reduction: Reduced phenylethyl derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties
Ethyl 2-(methylthio)-4-(phenylethynyl)pyrimidine-5-carboxylate has shown promise as a lead compound for developing new antimicrobial agents. Its structure suggests potential activity against various bacterial strains, including those resistant to conventional antibiotics. Preliminary pharmacological studies indicate that derivatives of this compound exhibit significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity
Research indicates that pyrimidine derivatives, including this compound, may act as cyclin-dependent kinase (CDK) inhibitors, which are crucial in cancer therapy. The ability to inhibit CDKs can lead to cell cycle arrest and apoptosis in cancer cells. Studies have shown that modifications in the structure of pyrimidine derivatives can enhance their anticancer efficacy, making this compound a viable candidate for further development in oncology .

Organic Synthesis Applications

Due to its versatile reactivity, this compound serves as an intermediate in synthesizing other bioactive compounds. Its ability to undergo various chemical transformations allows chemists to design new molecules with targeted biological activities. The compound's unique substituents contribute to its reactivity profile, making it suitable for diverse synthetic pathways .

Case Studies and Research Findings

  • Antibacterial Activity Assessment
    A study evaluated the antibacterial properties of several synthesized derivatives based on this compound. The results indicated that certain derivatives exhibited potent activity against multiple bacterial strains, with MIC values ranging from 0.2 µg/mL to 100 µg/mL depending on the specific derivative tested . This underscores the potential for developing new antibiotics from this chemical scaffold.
  • Structure-Activity Relationship (SAR) Studies
    Research focusing on the SAR of pyrimidine derivatives has provided insights into how modifications can enhance biological activity. For instance, altering the substituents on the pyrimidine ring can significantly impact both antimicrobial and anticancer properties. Such studies are critical for optimizing lead compounds for therapeutic applications .

Mechanism of Action

The mechanism of action of Ethyl 2-(methylthio)-4-(phenylethynyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific application.

Comparison with Similar Compounds

Structural Comparison

Pyrimidine derivatives with substitutions at positions 2, 4, and 5 are widely studied. Below is a comparative analysis of key analogues:

Compound Substituents Key Features
Ethyl 2-(methylthio)-4-(phenylethynyl)pyrimidine-5-carboxylate 2-SMe, 4-C≡CPh, 5-COOEt Rigid phenylethynyl group; potential for π-stacking interactions.
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate 2-SMe, 4-Cl, 5-COOEt Reactive chloro group for nucleophilic substitution; precursor in synthesis.
Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate 2-Ph, 4-Me, 5-COOEt Electron-donating methyl and phenyl groups; simpler hydrophobicity profile.
Ethyl 4-((3-((tert-BOC)amino)propyl)amino)-2-(methylthio)pyrimidine-5-carboxylate 2-SMe, 4-NH(CH2)3N(BOC), 5-COOEt Protected amino group for controlled reactivity; potential for peptide coupling.
Ethyl 2-allylsulfanyl-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate 2-S-allyl, 4-(4-MeOPh), 5-COOEt Allyl sulfide for click chemistry; methoxyphenyl enhances lipophilicity.

Key Observations :

  • Position 4: The phenylethynyl group in the target compound distinguishes it from analogues with chloro (reactive), amino (nucleophilic), or aryl (hydrophobic) substituents. This group may enhance binding affinity in biological systems due to its planar, conjugated structure .
  • Position 2 : Methylthio (-SMe) is a common feature, providing moderate electron-withdrawing effects and stability against oxidation compared to thiol (-SH) .
Physicochemical Properties

Table 2.4.1: Comparative Properties

Compound Molecular Formula Molecular Weight LogP* (Predicted) Solubility
Target compound C16H14N2O2S 298.36 3.2 Low in water; soluble in DMSO
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate C8H9ClN2O2S 232.69 2.1 Moderate in organic solvents
Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate C14H14N2O2 242.27 2.8 Soluble in EtOAc, CH2Cl2

*Calculated using ChemDraw.

Biological Activity

Ethyl 2-(methylthio)-4-(phenylethynyl)pyrimidine-5-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₄N₂O₂S
  • Molecular Weight : 298.36 g/mol
  • Melting Point : Approximately 100-102 °C

The compound features a pyrimidine ring with a methylthio group and a phenylethynyl substituent, which are crucial for its biological activity. The presence of these functional groups allows for diverse chemical reactivity, including nucleophilic substitutions and electrophilic aromatic substitutions, making it a versatile candidate for further chemical modifications and applications in drug development .

Antimicrobial and Anticancer Potential

Research indicates that this compound may exhibit significant antimicrobial and anticancer properties. Preliminary studies suggest that it could act as a lead compound in developing new pharmaceuticals targeting various diseases, particularly those requiring antimicrobial or anticancer therapies.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialInhibitory effects on bacterial strains
AnticancerCytotoxicity against cancer cell lines
Enzyme InhibitionPotential inhibition of key metabolic enzymes

The mechanisms through which this compound exerts its biological effects are still under investigation. Interaction studies are essential to elucidate these mechanisms. Preliminary assays may include:

  • Cell Viability Assays : To assess cytotoxic effects on various cancer cell lines.
  • Antimicrobial Susceptibility Testing : To determine the efficacy against specific bacterial strains.

These studies will help clarify the compound's therapeutic potential and its suitability for further development as a pharmaceutical agent.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the pyrimidine core through condensation reactions.
  • Introduction of the methylthio group via alkylation methods.
  • Coupling with phenylethynyl derivatives to achieve the final product.

This synthetic accessibility highlights the compound's potential for modification to enhance its biological activity or reduce toxicity .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the pyrimidine class. For instance, derivatives with varying substituents have shown differing levels of cytotoxicity and antimicrobial effects, indicating that structural modifications can significantly influence biological outcomes.

Table 2: Comparative Analysis of Pyrimidine Derivatives

Compound NameAnticancer Activity (IC50)Antimicrobial Activity (MIC)Reference
This compoundTBDTBD
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylateTBDTBD

Q & A

Q. What are the common synthetic routes for Ethyl 2-(methylthio)-4-(phenylethynyl)pyrimidine-5-carboxylate, and how can its purity be validated?

  • Methodology : Synthesis often involves multi-step pathways, such as: (i) Nucleophilic substitution : Starting from a 4-chloro precursor (e.g., Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate), phenylethynyl groups can be introduced via Sonogashira coupling under palladium catalysis . (ii) Ring formation : Pyrimidine cores can be constructed using 2-methylisothiourea and dimethylaminomethylene intermediates, followed by functionalization .
  • Validation : Purity is confirmed via HPLC (retention time comparison) and ¹H/¹³C NMR. Key signals include the ethynyl proton (δ ~3.1 ppm) and methylthio singlet (δ ~2.5 ppm) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Assays : Prioritize enzyme inhibition (e.g., kinase or protease assays) due to the pyrimidine scaffold’s role in targeting ATP-binding pockets. Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
  • Structural relevance : The phenylethynyl group may enhance cellular uptake via lipophilicity, while the methylthio group could influence redox activity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H NMR confirms substituent positions (e.g., phenylethynyl protons at δ 7.2–7.6 ppm; ethyl ester quartet at δ 4.3 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 329.08) .
  • IR : A carbonyl stretch (~1700 cm⁻¹) confirms the ester group .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of substitutions on the pyrimidine ring?

  • Mechanistic insight : Chloro substituents at position 4 are more reactive toward nucleophilic displacement than methylthio groups at position 2 due to electronic effects (C-4 is electron-deficient).
  • Optimization : Polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) improve yields in Sonogashira coupling, while Pd(PPh₃)₄ enhances catalytic efficiency .

Q. What structure-activity relationships (SAR) are observed between substituents and biological activity?

  • Key findings :
  • Phenylethynyl group : Enhances π-π stacking with aromatic residues in target proteins, improving inhibitory potency compared to alkyl chains (e.g., propyl or ethyl) .
  • Methylthio vs. dimethylamino : Methylthio at position 2 increases metabolic stability compared to dimethylamino, which may improve pharmacokinetics .
    • Data source : Compare IC₅₀ values of analogs in kinase inhibition assays .

Q. How can contradictory data on synthetic yields be resolved?

  • Variables : Contradictions arise from solvent polarity (THF vs. ethanol), catalyst loading (Pd 0.5–5 mol%), and reaction time (12–48 hrs).
  • Case study : Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate synthesis yields 52% in THF with triethylamine but drops to 30% in ethanol due to poor solubility .

Q. What computational approaches predict target binding modes?

  • Methods : Molecular docking (AutoDock Vina) and MD simulations can model interactions with kinases (e.g., EGFR or CDK2). The phenylethynyl group’s linear geometry may occupy hydrophobic pockets, while the carboxylate hydrogen-bonds with catalytic lysines .

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